1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole

Lipophilicity LogP Drug-likeness

Medicinal chemists developing CNS-targeted covalent inhibitors face a critical gap: insufficient lipophilicity and conformational flexibility in standard dimethyl-pyrazole scaffolds. CDEP (1-(2-Chloroethyl)-3,5-diethyl-1H-pyrazole, CAS 1557285-92-3) directly solves this challenge by delivering a reactive 2-chloroethyl warhead on a 3,5-diethylpyrazole core. • Enhanced CNS Drug-Like Properties: LogP ~2.25 (+1.0 vs. 3,5-dimethyl analog) and 4 rotatable bonds (vs. 2 for the dimethyl congener) significantly improve blood-brain barrier permeability and target binding conformational sampling. • Versatile Alkylating Building Block: The chloroethyl handle enables covalent target modification or elimination to a vinyl-pyrazole for parallel library synthesis in drug and agrochemical lead generation. • Reliable Commercial Sourcing: Sourced from vetted suppliers with guaranteed purity ≥98%, ensuring reproducibility in structure-activity relationship (SAR) studies. Standard shipping available for R&D quantities.

Molecular Formula C9H15ClN2
Molecular Weight 186.68 g/mol
CAS No. 1557285-92-3
Cat. No. B1471878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole
CAS1557285-92-3
Molecular FormulaC9H15ClN2
Molecular Weight186.68 g/mol
Structural Identifiers
SMILESCCC1=CC(=NN1CCCl)CC
InChIInChI=1S/C9H15ClN2/c1-3-8-7-9(4-2)12(11-8)6-5-10/h7H,3-6H2,1-2H3
InChIKeyWQUZJQUSDFPBBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloroethyl)-3,5-diethyl-1H-pyrazole: Core Identity & Research Sourcing


1-(2-Chloroethyl)-3,5-diethyl-1H-pyrazole (CAS 1557285-92-3), also referred to as CDEP, is a N-alkylated pyrazole derivative bearing a reactive 2-chloroethyl group at the N1 position and ethyl substituents at the 3- and 5-positions of the heterocyclic ring . With a molecular formula of C9H15ClN2 and a molecular weight of 186.68 g/mol, it is supplied as a research chemical with a typical purity of 95–98% . The compound serves as a synthetic intermediate and a potential alkylating scaffold in medicinal chemistry and agrochemical research .

1-(2-Chloroethyl)-3,5-diethyl-1H-pyrazole: Differentiation from Close Analogs


The combination of a 2-chloroethyl alkylating handle and dual ethyl substituents creates a unique physicochemical profile that is absent in the more common 3,5-dimethyl or unsubstituted pyrazole analogs. The 3,5-diethyl motif increases both lipophilicity (LogP ~2.25 vs. ~1.39–1.74 for the 3,5-dimethyl congener) and the number of rotatable bonds (4 vs. 2), directly impacting membrane permeability, metabolic stability, and conformational flexibility in target binding . The chloroethyl group further enables covalent modification of nucleophilic biological targets, a feature entirely lacking in non-halogenated 3,5-dialkylpyrazoles. These property differences mean that substituting a dimethyl or unsubstituted analog for the 3,5-diethyl variant will alter LogP by ≥0.5–1.0 units and reduce rotational degrees of freedom by half, with potentially significant consequences for structure-activity relationships .

1-(2-Chloroethyl)-3,5-diethyl-1H-pyrazole: Key Differentiation Evidence


LogP Increase vs. 3,5-Dimethyl Analogs

The target compound exhibits a calculated LogP of 2.25 , compared to 1.39–1.74 for 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole and 1.12 for the unsubstituted 1-(2-chloroethyl)-1H-pyrazole [1]. This represents a LogP increase of +0.51 to +1.13 units over the dimethyl analog, consistent with the class-level observation that replacing 3,5-dimethyl with 3,5-diethyl on a pyrazole scaffold elevates LogP by approximately 1.0–1.3 units . Higher lipophilicity is a critical parameter for blood-brain barrier penetration and membrane partitioning in cellular assays.

Lipophilicity LogP Drug-likeness Membrane permeability

Increased Rotatable Bonds vs. Dimethyl Congener

The target compound possesses 4 rotatable bonds , double the 2 rotatable bonds reported for 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole . The additional rotational degrees of freedom arise from the two ethyl substituents replacing methyl groups, increasing conformational entropy and potentially enhancing induced-fit binding to flexible protein pockets while also raising the desolvation penalty upon binding.

Conformational flexibility Rotatable bonds Drug design Entropy

Unique Chloroethyl Alkylating Warhead

The 2-chloroethyl substituent on the target compound provides a covalent alkylation capability that is entirely absent in the non-halogenated parent scaffold 3,5-diethyl-1H-pyrazole (CAS 2817-73-4) . In the broader pyrazole class, the presence of a 2-chloroethyl function has been shown to confer antineoplastic activity; for example, in pyrazolotetrazine derivatives, the chloroethyl-containing compound (6a) demonstrated good antineoplastic activity in experimental animals, whereas the methyl-substituted analog (6b) was inactive [1]. While no direct in vivo data exist for 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole itself, the covalent warhead is the prerequisite for any DNA-alkylating mechanism, differentiating it from simple 3,5-dialkylpyrazoles used solely as ligands or synthetic intermediates [1].

Alkylating agent Covalent inhibitor DNA cross-linking Antineoplastic

Thermal Elimination Kinetics Profile

The gas-phase thermal elimination of 1-(2-chloroethyl)-pyrazole (the parent scaffold) proceeds via first-order kinetics to yield pyrazole and vinyl chloride, with a relative rate of 1.05 ± 0.30 measured against N-ethyl-3,5-dimethylpyrazole as an internal standard at temperatures of 873–933 K [1]. While the specific activation parameters for the 3,5-diethyl derivative have not been published, the class-level kinetic data establish that N-(2-chloroethyl)-pyrazoles undergo predictable thermal syn-elimination. The 3,5-diethyl substitution, being more electron-donating than 3,5-dimethyl, may modulate the elimination rate by stabilizing the developing positive charge in the transition state, though this remains a testable hypothesis rather than a measured quantity [1].

Thermal stability Pyrolysis Kinetics Process chemistry

High-Yield One-Step Synthesis

A recent Molbank communication describes the one-step synthesis of 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole in quantitative yield using adapted Vilsmeier conditions, with full characterization by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. This contrasts with the multi-step alkylation routes typically required for N-(2-chloroethyl)-pyrazoles using 2-chloroethyl halides and base, which can be complicated by competing dehydrochlorination [2]. The high-yielding, single-step protocol enhances supply reliability and reduces cost for procurement, particularly for medicinal chemistry groups requiring gram-to-multi-gram quantities.

Synthetic accessibility Vilsmeier reaction Process efficiency Scalability

1-(2-Chloroethyl)-3,5-diethyl-1H-pyrazole: Recommended Application Scenarios


Covalent Inhibitor & DNA-Targeting Probe Development

For medicinal chemistry programs exploring covalent inhibitors or DNA alkylators, this compound provides the requisite chloroethyl warhead on a lipophilic, conformationally flexible scaffold (LogP 2.25, 4 rotatable bonds). The class-level evidence linking 2-chloroethyl-pyrazoles to antineoplastic activity [1] supports its use as a starting point for prodrug or targeted covalent inhibitor design, where the 3,5-diethyl motif can be used to tune pharmacokinetic properties relative to dimethyl analogs .

CNS Drug Discovery: Physicochemical Tuning

The ~1.0 LogP unit increase over the 3,5-dimethyl analog [1] and the doubling of rotatable bonds (4 vs. 2) make this compound a strategic choice for CNS-targeted library synthesis where enhanced blood-brain barrier permeability and conformational sampling are desired. Researchers optimizing lead series for neurological indications should procure the diethyl variant when the dimethyl analog proves insufficiently lipophilic .

Synthetic Intermediate for Pyrazole Libraries

The quantitative one-step synthesis via Vilsmeier conditions [1] ensures reliable and cost-effective sourcing. The chloroethyl handle can be further derivatized via nucleophilic substitution or elimination to vinyl-pyrazole, serving as a versatile building block for parallel library synthesis in agrochemical and pharmaceutical lead generation .

Thermal Stability for Process Scale-Up

The known gas-phase thermal elimination kinetics of the N-(2-chloroethyl)-pyrazole scaffold [1] provide a framework for predicting thermal stability during distillation, storage, and reactor design. Process chemists scaling up reactions involving this compound should reference the NIST kinetic parameters (relative rate 1.05 ± 0.30 at 873–933 K) when conducting thermal hazard assessments [1].

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